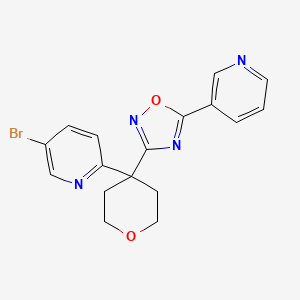
3-(4-(5-Bromopyridin-2-yl)tetrahydro-2H-pyran-4-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(5-Bromopyridin-2-yl)tetrahydro-2H-pyran-4-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C17H15BrN4O2 and its molecular weight is 387.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-(4-(5-Bromopyridin-2-yl)tetrahydro-2H-pyran-4-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole (C17H15BrN4O2) has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its unique structure combines a brominated pyridine moiety, a tetrahydro-pyran ring, and an oxadiazole functional group, suggesting a multifaceted mechanism of action that could be exploited for therapeutic purposes.
Structural Overview
The molecular structure of the compound can be summarized as follows:
| Component | Description |
|---|---|
| Molecular Formula | C17H15BrN4O2 |
| Molecular Weight | 387.23 g/mol |
| Key Functional Groups | Brominated pyridine, tetrahydro-pyran, oxadiazole |
Biological Activities
Preliminary studies indicate that compounds related to this compound exhibit significant biological activities. Notably, the following activities have been reported:
- Anticancer Properties : Similar oxadiazole derivatives have shown efficacy against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Activity : The presence of the tetrahydropyran ring is associated with antimicrobial properties against both Gram-positive and Gram-negative bacteria.
- Inhibition of Fibrotic Diseases : The compound's structural features suggest potential as an inhibitor of TGF-β type I receptor (ALK5), which plays a role in fibrotic diseases and cancer metastasis .
Understanding the mechanism of action for this compound involves interaction studies that assess how the compound interacts with biological targets. Potential pathways include:
- Inhibition of Kinases : The oxadiazole moiety may facilitate binding to kinase domains, disrupting signaling pathways involved in cell proliferation.
- DNA Interaction : The compound may intercalate into DNA or interact with topoisomerases, leading to genomic instability in cancer cells.
Comparative Analysis with Related Compounds
A comparative analysis highlights the uniqueness of this compound relative to similar structures:
| Compound Name | Structure Features | Biological Activity | Uniqueness |
|---|---|---|---|
| 5-Bromo-pyridinyl oxadiazoles | Contains brominated pyridine | Anticancer properties | Simpler structure without tetrahydropyran |
| Tetrahydropyran derivatives | Tetrahydropyran ring present | Antimicrobial activity | Lacks oxadiazole functionality |
| Pyridine-based heterocycles | Multiple nitrogen-containing rings | Various pharmacological effects | Different nitrogen positioning |
The combination of a brominated pyridine with a tetrahydropyran and an oxadiazole ring may enhance biological activity synergistically compared to simpler analogs.
Case Studies and Research Findings
Recent research has focused on the synthesis and evaluation of analogs of this compound. For instance:
- A study demonstrated that modifications to the oxadiazole ring can significantly impact anticancer activity against specific cell lines (e.g., breast and lung cancer) with IC50 values ranging from 10 µM to 25 µM depending on structural variations.
- Another investigation revealed that derivatives targeting ALK5 exhibited promising results in preclinical models for fibrotic diseases, showing reduced fibrosis markers in treated subjects compared to controls .
Propiedades
Fórmula molecular |
C17H15BrN4O2 |
|---|---|
Peso molecular |
387.2 g/mol |
Nombre IUPAC |
3-[4-(5-bromopyridin-2-yl)oxan-4-yl]-5-pyridin-3-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C17H15BrN4O2/c18-13-3-4-14(20-11-13)17(5-8-23-9-6-17)16-21-15(24-22-16)12-2-1-7-19-10-12/h1-4,7,10-11H,5-6,8-9H2 |
Clave InChI |
FKPHCMHQEWOTDI-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1(C2=NC=C(C=C2)Br)C3=NOC(=N3)C4=CN=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















